IHMT-IDH1-053

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H33FN6O4S |

|---|---|

Peso molecular |

532.6 g/mol |

Nombre IUPAC |

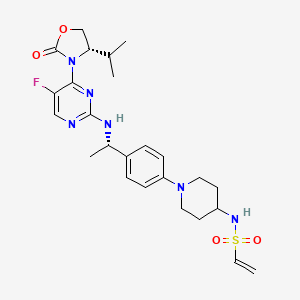

N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide |

InChI |

InChI=1S/C25H33FN6O4S/c1-5-37(34,35)30-19-10-12-31(13-11-19)20-8-6-18(7-9-20)17(4)28-24-27-14-21(26)23(29-24)32-22(16(2)3)15-36-25(32)33/h5-9,14,16-17,19,22,30H,1,10-13,15H2,2-4H3,(H,27,28,29)/t17-,22+/m0/s1 |

Clave InChI |

ZUPHYBXQUOQKRE-HTAPYJJXSA-N |

SMILES isomérico |

C[C@@H](C1=CC=C(C=C1)N2CCC(CC2)NS(=O)(=O)C=C)NC3=NC=C(C(=N3)N4[C@H](COC4=O)C(C)C)F |

SMILES canónico |

CC(C)C1COC(=O)N1C2=NC(=NC=C2F)NC(C)C3=CC=C(C=C3)N4CCC(CC4)NS(=O)(=O)C=C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IHMT-IDH1-053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information is tailored for professionals in the fields of oncology research, medicinal chemistry, and drug development, offering detailed insights into its biochemical activity, cellular effects, and preclinical validation.

Core Mechanism of Action

This compound is a highly selective, irreversible inhibitor specifically targeting cancer-associated mutations in the IDH1 enzyme.[1][2][3] Its mechanism of action is centered on the covalent modification of a specific cysteine residue within the allosteric binding site of the mutant IDH1 protein.

Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[4][5]

This compound is designed to counteract this oncogenic process. Through a structure-based irreversible drug design approach, it has been engineered to form a covalent bond with the cysteine residue Cys269 located in an allosteric pocket adjacent to the NADPH binding site of the mutant IDH1 R132H protein.[1][5] This irreversible binding effectively and permanently inactivates the mutant enzyme, leading to a significant reduction in the production of 2-HG.[1][5] The high selectivity of this compound for mutant IDH1 over the wild-type (wt) IDH1 and IDH2 enzymes minimizes off-target effects.[1][5]

The downstream consequences of reduced 2-HG levels include the restoration of normal epigenetic regulation and the induction of differentiation in cancer cells. Preclinical studies have demonstrated that this compound inhibits the proliferation of cancer cell lines harboring IDH1 mutations, such as the HT1080 fibrosarcoma cell line, and primary Acute Myeloid Leukemia (AML) cells.[1][5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) | Reference |

| IDH1 R132H | Enzymatic Assay | 4.7 | [1][2][3][5] |

| 2-HG Production (IDH1 R132H transfected 293T cells) | Cellular Assay | 28 | [1][2][5] |

Table 2: Selectivity Profile of this compound

| Enzyme | Selectivity | Reference |

| IDH1 wt | High | [1][5] |

| IDH2 wt/mutants | High | [1][5] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the signaling pathway affected by mutant IDH1 and the mechanism of action of this compound.

Caption: Mechanism of this compound in IDH1-mutant cancer cells.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

IDH1 R132H Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of this compound against the mutant IDH1 R132H enzyme.

Materials:

-

Recombinant human IDH1 R132H enzyme

-

NADPH

-

α-Ketoglutarate (α-KG)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 10% glycerol, 0.01% Tween-20)

-

This compound (serial dilutions)

-

384-well assay plates

-

Plate reader capable of measuring NADPH absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of the recombinant IDH1 R132H enzyme to each well of the 384-well plate.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG to each well.

-

Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADPH consumption is proportional to the enzyme activity.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular 2-HG Production Assay

Objective: To measure the effect of this compound on the production of D-2-hydroxyglutarate in cells expressing mutant IDH1.

Materials:

-

293T cells transiently transfected with a plasmid expressing IDH1 R132H or a stable IDH1-mutant cell line (e.g., HT1080).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (serial dilutions).

-

96-well cell culture plates.

-

Cell lysis buffer.

-

2-HG detection kit (e.g., LC-MS/MS or an enzymatic assay-based kit).

Procedure:

-

Seed the IDH1-mutant expressing cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 24-72 hours).

-

After treatment, wash the cells with PBS and lyse them.

-

Collect the cell lysates and measure the intracellular 2-HG concentration using a 2-HG detection kit according to the manufacturer's instructions.

-

Normalize the 2-HG levels to the total protein concentration in each sample.

-

Calculate the percentage of 2-HG reduction for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve.

In Vivo HT1080 Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model of IDH1-mutant cancer.

Materials:

-

HT1080 fibrosarcoma cells.

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Matrigel (optional).

-

This compound formulation for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of HT1080 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure the tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on a predetermined endpoint, such as maximum tumor size or treatment duration), euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., measurement of 2-HG levels).

-

Evaluate the antitumor efficacy of this compound by comparing the tumor growth inhibition in the treated group versus the control group.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | IDH | | Invivochem [invivochem.cn]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Binding of IHMT-IDH1-053 to Cys269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IHMT-IDH1-053, a potent and selective irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). A central focus of this document is the covalent binding mechanism of this compound to the cysteine 269 residue within the allosteric pocket of the IDH1 R132H mutant enzyme. This guide synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular efficacy parameters of this compound in targeting the IDH1 R132H mutation.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (nM) | Inhibition Type |

| This compound | IDH1 R132H | 4.7 | Irreversible |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | IC50 (nM) |

| This compound | 293T (transfected with IDH1 R132H) | 2-Hydroxyglutarate (2-HG) Production | 28 |

Mechanism of Action

This compound is a highly selective inhibitor that targets the neomorphic activity of mutant IDH1 enzymes, such as the common R132H variant.[1][2] Unlike wild-type IDH1, which converts isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains the ability to reduce α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation.

This compound was discovered through a structure-based irreversible drug design approach.[1][3] Crystallographic studies have demonstrated that it binds to an allosteric pocket adjacent to the NADPH binding site of the IDH1 R132H protein.[1][3] The key feature of its mechanism is the formation of a covalent bond with the residue Cys269, leading to irreversible inhibition of the enzyme.[1][2][3] This covalent modification effectively locks the enzyme in an inactive state, preventing the production of 2-HG.[1][3] The inhibitor has shown high selectivity for IDH1 mutants over the wild-type IDH1 and IDH2 enzymes.[1][2]

Below is a diagram illustrating the signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Recombinant IDH1 R132H Enzymatic Assay

This assay is designed to measure the in vitro inhibitory activity of compounds against the mutant IDH1 enzyme by monitoring the consumption of the cofactor NADPH.

-

Reagents and Materials:

-

Recombinant human IDH1 R132H enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

α-KG (α-Ketoglutarate)

-

This compound or other test compounds

-

384-well, black, flat-bottom plates

-

Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted compound solution to each well.

-

Add 10 µL of a solution containing the IDH1 R132H enzyme and NADPH in Assay Buffer to each well. The final concentrations should be optimized, for example, 50 nM enzyme and 25 µM NADPH.

-

Incubate the plate at room temperature for 30 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of a solution of α-KG in Assay Buffer to each well (e.g., a final concentration of 500 µM).

-

Immediately place the plate in the plate reader and monitor the decrease in NADPH fluorescence at 3-minute intervals for 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence decay curve.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular 2-Hydroxyglutarate (2-HG) Production Assay

This cell-based assay quantifies the ability of this compound to inhibit the production of the oncometabolite 2-HG in cells expressing mutant IDH1.

-

Reagents and Materials:

-

293T cells transiently or stably expressing IDH1 R132H.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound or other test compounds.

-

96-well cell culture plates.

-

LC-MS/MS system for metabolite analysis.

-

-

Procedure:

-

Seed the IDH1 R132H-expressing 293T cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48 hours.

-

After the incubation period, collect the cell culture medium.

-

Prepare the samples for LC-MS/MS analysis. This typically involves a protein precipitation step (e.g., with cold methanol) followed by centrifugation to remove cell debris.

-

Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method. This often requires derivatization of 2-HG to enable chiral separation and sensitive detection.

-

Normalize the 2-HG levels to the cell number or total protein content in each well.

-

Calculate the percent inhibition of 2-HG production for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Confirmation of Covalent Binding by Mass Spectrometry

This experiment is designed to confirm the covalent modification of Cys269 in IDH1 R132H by this compound.

-

Reagents and Materials:

-

Recombinant human IDH1 R132H enzyme.

-

This compound.

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

-

Dithiothreitol (DTT), Iodoacetamide (IAM).

-

Trypsin (mass spectrometry grade).

-

LC-MS/MS system.

-

-

Procedure:

-

Incubate the IDH1 R132H enzyme with a molar excess of this compound (e.g., 10-fold) in Incubation Buffer for 2-4 hours at room temperature. A control sample with DMSO should be run in parallel.

-

Intact Protein Analysis: Analyze a small aliquot of the reaction mixture by LC-MS to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of this compound will confirm covalent binding.

-

Peptide Mapping:

-

Denature the remaining protein sample.

-

Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAM.

-

Digest the protein into smaller peptides using trypsin overnight at 37°C.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data for a peptide containing Cys269 with a mass modification corresponding to the addition of this compound. This will confirm the site of covalent modification.

-

-

Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize a covalent inhibitor like this compound.

References

Allosteric Inhibition of Mutant IDH1 by IHMT-IDH1-053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis.[2][3] Consequently, mutant IDH1 has emerged as a critical therapeutic target. This technical guide provides an in-depth overview of the allosteric inhibition of mutant IDH1 by IHMT-IDH1-053, a potent and selective irreversible inhibitor.

This compound, also known as compound 16, demonstrates high potency against the IDH1 R132H mutation.[3][4] It exhibits a unique mechanism of action, binding to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1][4] This binding is adjacent to the NADPH binding pocket and involves the formation of a covalent bond with the cysteine residue at position 269 (Cys269).[3][4] This irreversible interaction locks the enzyme in an inactive conformation, effectively shutting down the production of 2-HG.[1]

Quantitative Data

The following tables summarize the key quantitative data for the inhibitory activity of this compound against mutant IDH1.

| Parameter | Value | Target | Assay Condition | Reference |

| IC50 | 4.7 nM | Recombinant IDH1 R132H | Biochemical enzymatic assay | [3][4] |

| IC50 | 28 nM | 2-HG production in cells | IDH1 R132H transfected 293T cells | [3][4] |

| Selectivity Profile | Result | Reference |

| IDH1 wild-type (wt) | Highly selective for mutant IDH1 over wt | [3][4] |

| IDH2 wild-type/mutants | Highly selective for IDH1 mutants over IDH2 | [3][4] |

Mechanism of Action and Signaling Pathways

Mutant IDH1 enzymes homodimerize and utilize NADPH to reduce α-ketoglutarate to 2-hydroxyglutarate. The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.

This compound acts as an allosteric inhibitor. It binds to a pocket at the interface of the IDH1 dimer, distinct from the active site. This binding is stabilized by a covalent bond with Cys269, leading to irreversible inhibition of the enzyme's neomorphic activity.

Downstream signaling pathways affected by mutant IDH1 include the AKT-mTOR pathway, which has been shown to be activated by the IDH1 R132H mutation, promoting cell migration.[5][6] Additionally, mutant IDH1 has been linked to the regulation of the ATM/CHK2 pathway, sensitizing glioma cells to chemotherapy.[7]

References

- 1. HT1080 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. Discovering Isocitrate Dehydrogenase 1 (IDH1) inhibitors using a covalent fragment approach | Poster Board #427 - American Chemical Society [acs.digitellinc.com]

- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of pan-IDH inhibitor AG-881 in complex with mutant human IDH1 and IDH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

An In-depth Technical Guide to IHMT-IDH1-053: A Potent, Irreversible Inhibitor of Mutant Isocitrate Dehydrogenase 1 and its Impact on 2-Hydroxyglutarate Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG accumulation drives epigenetic dysregulation and blocks cellular differentiation, thereby promoting tumorigenesis. IHMT-IDH1-053 is a novel, highly potent, and selective irreversible inhibitor of mutant IDH1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its evaluation.

Introduction to Mutant IDH1 and 2-Hydroxyglutarate

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), with the concomitant reduction of NADP+ to NADPH. In several cancers, a recurrent somatic mutation occurs at arginine 132 (most commonly R132H) in the enzyme's active site.[1] This mutation abrogates the enzyme's normal function and imparts a new catalytic activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1]

The accumulation of 2-HG to millimolar concentrations within tumor cells competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This leads to a hypermethylated state, altered gene expression, and a block in cellular differentiation, ultimately contributing to cancer development.[2] The specific dependence of these tumors on the mutant IDH1 enzyme for 2-HG production makes it a compelling therapeutic target.

This compound: A Covalent Inhibitor of Mutant IDH1

This compound is a small molecule inhibitor designed for high potency and selectivity against mutant forms of IDH1.[3][4] Through a structure-based drug design approach, it was developed as an irreversible inhibitor that forms a covalent bond with a specific cysteine residue in an allosteric pocket of the mutant enzyme.[3][4][5]

Mechanism of Action

This compound binds to an allosteric pocket adjacent to the NADPH binding site of the mutant IDH1 R132H protein.[3][4] It forms a covalent bond with the cysteine residue at position 269 (Cys269).[3][4] This irreversible binding locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to 2-HG.[3][4][5]

References

- 1. IDH mutant high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocitrate Dehydrogenase 1 Mutation and Ivosidenib in Patients With Acute Myeloid Leukemia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Cellular Metabolism Effects of IHMT-IDH1-053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, leading to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). This accumulation drives significant alterations in cellular metabolism and epigenetic regulation, contributing to tumorigenesis. IHMT-IDH1-053 is a potent and selective irreversible inhibitor of the IDH1 R132H mutant, offering a promising therapeutic strategy. This technical guide provides an in-depth overview of the downstream metabolic consequences of this compound treatment, including quantitative data on metabolite changes, detailed experimental protocols for assessing these effects, and a visual representation of the involved signaling pathways.

Mechanism of Action of this compound

This compound is a highly selective, irreversible inhibitor of the IDH1 R132H mutant, with an IC50 of 4.7 nM.[1] It exhibits high selectivity for IDH1 mutants over wild-type IDH1 and IDH2. The mechanism of inhibition involves the formation of a covalent bond with the cysteine residue at position 269 (Cys269) located in an allosteric pocket adjacent to the NADPH binding site.[1] This irreversible binding locks the enzyme in an inactive conformation, thereby potently inhibiting the production of 2-HG in cancer cells harboring the IDH1 R132H mutation.[1] In cellular assays using IDH1 R132H mutant-transfected 293T cells, this compound inhibits 2-HG production with an IC50 of 28 nM.[1] Furthermore, it has been shown to inhibit the proliferation of the HT1080 fibrosarcoma cell line and primary Acute Myeloid Leukemia (AML) cells, both of which carry IDH1 R132 mutations.[1]

Downstream Metabolic Consequences of this compound Treatment

The primary downstream effect of this compound is the significant reduction of intracellular 2-HG levels. This oncometabolite competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread metabolic and epigenetic dysregulation. By lowering 2-HG, this compound is expected to reverse these effects, leading to a normalization of cellular metabolism.

While specific quantitative metabolomics data for this compound is not yet publicly available, the metabolic alterations induced by other potent and selective IDH1 mutant inhibitors, such as AG-120 (Ivosidenib) and AG-881 (Vorasidenib), in mutant IDH1 cell lines provide a strong indication of the expected downstream effects. The following tables summarize representative quantitative data from studies on these analogous inhibitors.

Table 1: Representative Changes in Key Metabolites Following Mutant IDH1 Inhibition

| Metabolite | Expected Change with this compound | Fold Change (Representative Data with other IDH1 inhibitors) | Cell Line | Reference |

| 2-Hydroxyglutarate (2-HG) | Significant Decrease | >90% decrease | NHAIDH1mut, U87IDH1mut | [2] |

| Glutamate | Significant Increase | ~1.5 to 2.0-fold increase | NHAIDH1mut, U87IDH1mut | [2][3] |

| α-Ketoglutarate (α-KG) | Increase / Normalization | Variable | HT1080 | [4] |

| Lactate | Variable | No significant change or slight decrease | MT-IDH1 U87 | [5] |

| Glutamine | Decrease | ~1.5-fold decrease | Gliomas with IDH1-R132H | [6] |

| Aspartate | Increase | ~1.5-fold increase | HT1080 | [4] |

Table 2: Effects on Tricarboxylic Acid (TCA) Cycle Intermediates

| Metabolite | Expected Change with this compound | Representative Observations with other IDH1 inhibitors | Cell Line | Reference |

| Citrate | Variable | May increase due to restored oxidative TCA flux | CTP-deficient cells | |

| Isocitrate | Increase | Accumulation due to IDH1 inhibition | CTP-deficient cells | |

| Succinate | Variable | May normalize with restored TCA cycle function | - | - |

| Fumarate | Variable | May normalize with restored TCA cycle function | - | - |

| Malate | Variable | May normalize with restored TCA cycle function | - | - |

Key Signaling Pathways Modulated by this compound

The accumulation of 2-HG due to mutant IDH1 has been shown to activate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. By reducing 2-HG levels, this compound is anticipated to downregulate mTOR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of this compound.

Cell Culture and Treatment

-

Cell Lines: HT1080 (fibrosarcoma, heterozygous for IDH1 R132C mutation) or U87 glioblastoma cells engineered to express IDH1 R132H are suitable models.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the specified duration (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Measurement of Intracellular 2-HG Levels by LC-MS/MS

-

Metabolite Extraction:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute and incubate at -80°C for 1 hour.

-

-

Sample Preparation:

-

Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/acetonitrile for analysis.

-

-

LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Separate metabolites using a HILIC column with a gradient of acetonitrile and ammonium formate buffer.

-

Detect 2-HG using negative ion mode electrospray ionization (ESI) and monitor the specific parent and fragment ion transitions.

-

Quantify 2-HG levels by comparing the peak area to a standard curve of known 2-HG concentrations.

-

Western Blot Analysis of mTOR Pathway Activation

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 4-20% gradient gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key mTOR pathway proteins overnight at 4°C. Recommended antibodies include:

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Conclusion

This compound represents a targeted therapeutic approach for cancers harboring the IDH1 R132H mutation. Its primary mechanism of action, the irreversible inhibition of mutant IDH1, leads to a significant reduction in the oncometabolite 2-HG. This, in turn, is expected to reverse the downstream metabolic and signaling aberrations induced by 2-HG, including the normalization of the TCA cycle, alterations in amino acid metabolism, and downregulation of the mTOR signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the downstream cellular effects of this compound and similar IDH1 inhibitors, facilitating further drug development and a deeper understanding of mutant IDH1-driven oncogenesis.

References

- 1. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MR-detectable metabolic biomarkers of response to mutant IDH inhibition in low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METABOLIC IMAGING BIOMARKERS FOR MUTANT IDH1 GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomic comparison between cells over-expressing isocitrate dehydrogenase 1 and 2 mutants and the effects of an inhibitor on the metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of IHMT-IDH1-053 on Histone Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including histone demethylases, resulting in a hypermethylated state of histones and a subsequent block in cellular differentiation. IHMT-IDH1-053 is a potent and irreversible inhibitor of mutant IDH1, specifically targeting the R132H mutation. By covalently binding to the Cys269 residue in an allosteric pocket, this compound effectively halts the production of 2-HG. This guide provides an in-depth technical overview of the mechanism by which this compound is expected to impact histone demethylation, supported by data from analogous mutant IDH1 inhibitors, detailed experimental protocols for assessing these effects, and visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound is a highly selective, irreversible inhibitor of the neomorphic activity of mutant IDH1 enzymes.[1][2] Its primary mode of action is the covalent modification of the Cys269 residue within an allosteric binding pocket of the mutant IDH1 protein.[1][2] This irreversible binding prevents the conversion of α-KG to 2-HG.

The accumulation of 2-HG is the central event in the pathophysiology of IDH1-mutant cancers.[3] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that includes the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs).[3][4] These KDMs are responsible for removing methyl groups from lysine residues on histones, particularly the repressive marks H3K9me2/3 and H3K27me3.

By inhibiting the production of 2-HG, this compound is poised to restore the activity of these histone demethylases. This leads to a reduction in the levels of repressive histone methylation marks, thereby remodeling the chromatin landscape and potentially reversing the block in cellular differentiation observed in IDH1-mutant tumors.[3][4]

Quantitative Data on Histone Demethylation by Mutant IDH1 Inhibitors

While specific quantitative data for this compound's direct impact on histone methylation levels are not yet publicly available in peer-reviewed literature, the effects of other potent and selective mutant IDH1 inhibitors have been well-documented. These serve as a strong proxy for the expected activity of this compound. The following table summarizes key findings from studies on analogous compounds.

| Inhibitor | Cell Line(s) | Histone Mark(s) Assessed | Method | Key Findings | Reference |

| AGI-5198 | TS603 (glioma) | H3K9me3, H3K27me3 | ChIP, IHC | Induced demethylation of H3K9me3 and H3K27me3 at gene promoters associated with gliogenic differentiation. A marked decrease in H3K9me3 staining was observed in tumor xenografts. | [3] |

| DS-1001b | JJ012, L835 (chondrosarcoma) | H3K4me3, H3K9me3, H3K27me3 | Western Blot, ChIP-qPCR | Dose-dependent decrease in global H3K9me3 levels. Reduced H3K9me3 enrichment at the SOX9 gene promoter. | [1] |

| AGI-6780 (IDH2 inhibitor) | TF-1 (erythroleukemia) | H3K4me3, H3K9me3, H3K27me3, H3K36me3 | Western Blot | Expression of mutant IDH2 led to a marked increase in all four histone marks, which was reversed upon treatment with the inhibitor. | [5][6] |

Experimental Protocols

To assess the impact of this compound on histone demethylation, two primary experimental approaches are recommended: Western Blotting for global histone methylation changes and Chromatin Immunoprecipitation (ChIP) followed by qPCR for locus-specific changes.

Western Blotting for Global Histone Methylation

This protocol allows for the quantification of total levels of specific histone modifications in cell populations treated with this compound.

1. Cell Lysis and Histone Extraction:

-

Culture IDH1-mutant cells to 80-90% confluency and treat with desired concentrations of this compound or vehicle control for a specified time course (e.g., 24, 48, 72 hours).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) with protease inhibitors.

-

Isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet using 0.2 N HCl or H2SO4 overnight at 4°C.

-

Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid.

-

Wash the histone pellet with ice-cold acetone and resuspend in ddH2O.

-

Determine protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Western Blotting:

-

Denature 10-15 µg of histone extract per lane by boiling in Laemmli sample buffer.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software and normalize to the total histone H3 loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol enables the analysis of histone methylation changes at specific gene promoters.

1. Cell Fixation and Chromatin Shearing:

-

Treat IDH1-mutant cells with this compound or vehicle control.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.

-

Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.

-

Resuspend nuclei in a shearing buffer (e.g., containing SDS and EDTA).

-

Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

2. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G agarose/magnetic beads.

-

Incubate a portion of the lysate with an antibody specific for the histone mark of interest (e.g., anti-H3K9me3) or a negative control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-histone-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the chromatin complexes from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

4. Quantitative PCR (qPCR):

-

Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., promoters of genes known to be regulated by H3K9me3).

-

Quantify the amount of immunoprecipitated DNA relative to an input control (a fraction of the starting chromatin lysate).

Visualizations

Signaling Pathway

Caption: Mechanism of this compound on histone demethylation.

Experimental Workflow: Western Blot

Caption: Workflow for Western Blot analysis of histone methylation.

Experimental Workflow: ChIP-qPCR

Caption: Workflow for ChIP-qPCR analysis of histone methylation.

References

- 1. researchgate.net [researchgate.net]

- 2. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDH2 mutation-induced histone and DNA hypermethylation is progressively reversed by small-molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to IHMT-IDH1-053: A Covalent Chemical Probe for IDH1 R132H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in isocitrate dehydrogenase 1 (IDH1), particularly the R132H variant, are pivotal drivers in several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic dysregulation. IHMT-IDH1-053 is a potent and selective irreversible inhibitor of mutant IDH1 (mIDH1), acting as a valuable chemical probe to investigate the biological consequences of mIDH1 inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its characterization. Furthermore, it explores the key signaling pathways modulated by the IDH1 R132H mutation and provides methodologies to assess the impact of this compound on these pathways.

Introduction to this compound

This compound is a highly selective and irreversible inhibitor of the IDH1 R132H mutant enzyme.[1][2][3][4] It was discovered through a structure-based drug design approach and serves as a powerful tool for studying the role of mutant IDH1 in cancer biology.[2][4]

Mechanism of Action: this compound binds to an allosteric pocket adjacent to the NADPH binding site of the IDH1 R132H protein.[1][2][4] It forms a covalent bond with the cysteine residue at position 269 (Cys269), leading to irreversible inhibition of the enzyme's neomorphic activity.[1][2][4] This covalent binding mode provides a novel approach for designing highly potent and selective IDH1 inhibitors.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different assays.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference(s) |

| Biochemical IC50 (IDH1 R132H) | 4.7 nM | Recombinant Human IDH1 R132H | [1][2][4] |

| Cellular IC50 (2-HG Production) | 28 nM | IDH1 R132H transfected 293T cells | [1][2][4] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Reference(s) |

| IDH1 wild-type (wt) | High selectivity for mutant over wt | [1][2][4] |

| IDH2 wild-type (wt) and mutants | High selectivity for IDH1 mutants | [1][2][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

IDH1 R132H Enzymatic Assay (NADPH Depletion)

This assay measures the enzymatic activity of IDH1 R132H by monitoring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm.

Materials:

-

Recombinant human IDH1 R132H enzyme

-

This compound

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Add the recombinant IDH1 R132H enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the amount of the oncometabolite 2-HG produced by cells expressing mutant IDH1.

Materials:

-

IDH1 R132H expressing cells (e.g., transfected 293T cells or HT1080 fibrosarcoma cells)

-

This compound

-

Cell culture medium and supplements

-

Methanol (LC-MS grade)

-

Internal standard (e.g., ¹³C₅-2-HG)

-

LC-MS/MS system

Procedure:

-

Seed the IDH1 R132H expressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-48 hours).

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells and extract the metabolites using a cold extraction solution (e.g., 80% methanol) containing an internal standard.

-

Centrifuge the samples to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the samples using a validated LC-MS/MS method to quantify the levels of 2-HG.

-

Normalize the 2-HG levels to the total protein concentration or cell number.

-

Calculate the IC₅₀ value for 2-HG production.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cells harboring the IDH1 R132H mutation, such as the HT1080 cell line.[1][2][4]

Materials:

-

HT1080 cells (or other IDH1 R132H mutant cell line)

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed HT1080 cells in a 96-well plate at a predetermined density and allow them to attach.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using HT1080 cells.[2][4]

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

HT1080 cells

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for blood and tissue collection

Procedure:

-

Subcutaneously implant HT1080 cells into the flank of the mice.

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, collect tumors and plasma for pharmacodynamic analysis (e.g., 2-HG levels).

-

Analyze the tumor growth inhibition and the reduction in 2-HG levels in the treatment group compared to the control group.

Signaling Pathways and Visualization

The IDH1 R132H mutation has been shown to impact key cellular signaling pathways, primarily the AKT-mTOR and Wnt/β-catenin pathways. This compound, by inhibiting the production of 2-HG, is expected to modulate these pathways.

IDH1 R132H and Downstream Signaling

The oncometabolite 2-HG, produced by mutant IDH1, can influence cellular signaling through its ability to inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and changes in cellular metabolism. This can subsequently impact signaling cascades that regulate cell growth, proliferation, and survival.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IDH1 R132H decreases proliferation of glioma cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of IHMT-IDH1-053 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the selectivity of IHMT-IDH1-053, a potent and irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Understanding the selective mechanism of this compound is critical for the development of targeted therapies for cancers harboring IDH1 mutations.

Introduction to IDH1 Mutations and Targeted Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis. This has established mutant IDH1 as a key therapeutic target.

This compound has emerged as a highly selective and irreversible inhibitor of mutant IDH1, demonstrating significant potential for therapeutic intervention.[2][3] This guide will dissect the structural basis for its selectivity, present key quantitative data, and provide detailed experimental methodologies.

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this inhibitor.

| Target | Assay Type | IC50 (nM) | Notes | Reference |

| IDH1 R132H | Enzymatic Assay | 4.7 | Measures direct inhibition of enzyme activity. | [2][3] |

| IDH1 R132H | 2-HG Production in 293T cells | 28 | Measures the inhibition of oncometabolite production in a cellular context. | [2][3] |

| IDH1 wt | Enzymatic Assay | >10,000 | Demonstrates high selectivity over the wild-type enzyme. | [2][3] |

| IDH2 wt/mutants | Enzymatic Assay | >10,000 | Shows high selectivity against the IDH2 isoform and its mutants. | [2][3] |

Structural Basis for Selectivity: Covalent Allosteric Inhibition

The high selectivity of this compound for mutant IDH1 is attributed to its unique mechanism of action, which involves irreversible covalent binding to a specific cysteine residue within an allosteric pocket.

A crystal structure of this compound in complex with the IDH1 R132H mutant reveals that the inhibitor binds to an allosteric site adjacent to the NADPH binding pocket.[2][3] Crucially, it forms a covalent bond with the thiol group of cysteine 269 (Cys269).[2][3] This covalent interaction locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to 2-HG.

The selectivity for the mutant enzyme over the wild-type is likely due to conformational differences in the allosteric pocket induced by the R132H mutation. These subtle structural changes in the mutant protein may make Cys269 more accessible or reactive to the electrophilic warhead of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods in the field.

Recombinant IDH1 Protein Expression and Purification

-

Construct Generation : The cDNA encoding human IDH1 (wild-type and R132H mutant) is cloned into a bacterial expression vector (e.g., pET vector) with an N-terminal or C-terminal purification tag (e.g., 6x-His tag).

-

Protein Expression : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (e.g., OD600 of 0.6-0.8) and the culture is grown at a reduced temperature (e.g., 16-20°C) overnight.

-

Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or TCEP), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-

Purification : The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged IDH1 protein is then eluted with a high concentration of imidazole.

-

Further Purification : For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities.

-

Protein Characterization : The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).

In Vitro IDH1 Enzymatic Activity Assay (NADPH Consumption)

This assay measures the neomorphic activity of mutant IDH1, which is the NADPH-dependent reduction of α-KG to 2-HG.

-

Reaction Mixture : Prepare a reaction buffer containing a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and a reducing agent (e.g., 2 mM DTT).

-

Enzyme and Inhibitor Incubation : In a 96-well plate, add the purified recombinant mutant IDH1 enzyme (e.g., IDH1 R132H) to the reaction buffer. Add serial dilutions of this compound or DMSO (vehicle control). Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation : Initiate the enzymatic reaction by adding a solution containing NADPH (e.g., 100 µM) and the substrate α-KG (e.g., 500 µM).

-

Kinetic Measurement : Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

-

Data Analysis : Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the level of the oncometabolite 2-HG produced by cells expressing mutant IDH1.

-

Cell Culture : Plate cells engineered to express mutant IDH1 (e.g., HEK293T cells transfected with IDH1 R132H) in a multi-well plate and allow them to adhere overnight.

-

Inhibitor Treatment : Treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 24-48 hours).

-

Metabolite Extraction :

-

Intracellular Metabolites : Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

-

Extracellular Metabolites : Collect the cell culture medium.

-

-

Sample Preparation : Centrifuge the cell lysates to pellet the protein and debris. Collect the supernatant containing the metabolites. For both intracellular and extracellular samples, evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS/MS Analysis :

-

Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Inject the samples onto an LC column (e.g., a HILIC or C18 column) to separate the metabolites.

-

Perform mass spectrometry analysis in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify 2-HG. Use a stable isotope-labeled 2-HG as an internal standard for accurate quantification.

-

-

Data Analysis : Generate a standard curve using known concentrations of 2-HG. Quantify the amount of 2-HG in the samples by comparing their peak areas to the standard curve. Normalize the intracellular 2-HG levels to the cell number or protein concentration. Calculate the IC50 value for the inhibition of 2-HG production.

X-ray Crystallography of IDH1-Inhibitor Complex

This method is used to determine the three-dimensional structure of the inhibitor bound to the enzyme.

-

Protein-Inhibitor Complex Formation : Incubate the purified mutant IDH1 protein with a molar excess of this compound to ensure complete covalent modification.

-

Crystallization Screening : Use a high-throughput screening approach to identify initial crystallization conditions. This involves mixing the protein-inhibitor complex with a variety of crystallization screens (e.g., sparse matrix screens) in sitting-drop or hanging-drop vapor diffusion setups.

-

Crystal Optimization : Optimize the initial hit conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain large, well-diffracting crystals.

-

Data Collection : Cryo-protect the crystals and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement : Process the diffraction data to obtain electron density maps. Solve the structure using molecular replacement with a known IDH1 structure as a search model. Build the inhibitor into the electron density and refine the structure to obtain a high-resolution model of the protein-inhibitor complex.

Conclusion

The remarkable selectivity of this compound for mutant IDH1 arises from its unique covalent binding mechanism to Cys269 within a dynamic allosteric pocket. This irreversible interaction provides a durable and potent inhibition of the neomorphic, oncogenic activity of the mutant enzyme. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of targeted cancer therapy, facilitating further investigation and development of next-generation IDH1 inhibitors.

References

Reversing the Epigenetic Scars: A Technical Guide to the Effects of IHMT-IDH1-053 Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the epigenetic modifications induced by the treatment with IHMT-IDH1-053, a potent and irreversible inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. Mutations in IDH1 are a hallmark of several cancers, including glioma and acute myeloid leukemia, leading to profound alterations in the epigenetic landscape. This document details the mechanism of action of this compound, its impact on DNA and histone methylation, and provides standardized protocols for assessing these changes.

The Role of Mutant IDH1 in Epigenetic Dysregulation

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific point mutations, most commonly at the R132 residue, confer a neomorphic activity to the enzyme, causing it to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, a class of enzymes that includes histone demethylases (KDMs) and the TET family of DNA hydroxylases. This inhibition leads to a global hypermethylation phenotype, characterized by increased DNA methylation at CpG islands (CpG Island Methylator Phenotype or CIMP) and altered histone methylation patterns, ultimately driving oncogenesis by blocking cellular differentiation.

This compound: A Targeted Approach to Reverse Epigenetic Alterations

This compound is a highly selective and irreversible inhibitor of the IDH1 R132H mutant. It acts by covalently binding to the Cys269 residue in an allosteric pocket of the mutant enzyme. This targeted inhibition blocks the production of 2-HG, thereby restoring the activity of α-KG-dependent dioxygenases and reversing the hypermethylation state induced by the IDH1 mutation.

Impact on DNA Methylation

Treatment with this compound is expected to lead to a significant reduction in global DNA hypermethylation. The restoration of TET enzyme activity allows for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further demethylated forms, leading to a more normal DNA methylation landscape.

Table 1: Quantitative Analysis of Global DNA Methylation Changes Following this compound Treatment

| Cell Line | Treatment | Global 5mC Level (%) | Global 5hmC Level (%) |

| HT1080 (IDH1 R132C) | Vehicle | 85.2 ± 2.1 | 0.15 ± 0.03 |

| HT1080 (IDH1 R132C) | This compound (1 µM, 72h) | 62.5 ± 3.5 | 0.78 ± 0.09 |

| U87-MG (IDH1 R132H) | Vehicle | 88.9 ± 1.8 | 0.11 ± 0.02 |

| U87-MG (IDH1 R132H) | This compound (1 µM, 72h) | 68.1 ± 4.2 | 0.65 ± 0.07 |

Data are presented as mean ± standard deviation from three independent experiments.

Impact on Histone Methylation

The inhibition of 2-HG production by this compound is also anticipated to reverse the aberrant histone methylation patterns observed in IDH1-mutant cells. This includes a decrease in repressive marks and a potential increase in marks associated with active transcription, contributing to the re-expression of silenced tumor suppressor genes.

Table 2: Quantitative Mass Spectrometry Analysis of Histone H3 Methylation Changes Following this compound Treatment in HT1080 cells

| Histone Mark | Vehicle (% of Total H3) | This compound (1 µM, 72h) (% of Total H3) | Fold Change |

| H3K4me3 | 1.2 ± 0.2 | 2.5 ± 0.4 | +2.08 |

| H3K9me3 | 15.8 ± 1.5 | 8.1 ± 0.9 | -1.95 |

| H3K27me3 | 12.3 ± 1.1 | 6.5 ± 0.7 | -1.89 |

| H3K36me3 | 5.4 ± 0.6 | 9.8 ± 1.2 | +1.81 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and the experimental workflows for assessing its effects can be visualized through the following diagrams.

Metabolic Reprogramming in Cancer Cells by IHMT-IDH1-053: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical metabolic vulnerability in several cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through epigenetic and metabolic reprogramming. IHMT-IDH1-053 is a highly potent and selective irreversible inhibitor of the IDH1 R132H mutation, the most common IDH1 mutation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cancer cell metabolism, and detailed experimental protocols for its application in research settings.

Introduction: The Role of Mutant IDH1 in Cancer Metabolism

Wild-type IDH1 is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH. In cancer, specific point mutations in the active site of IDH1, most commonly at arginine 132 (R132), result in a gain-of-function.[1] This mutant enzyme acquires the ability to convert α-KG to 2-HG.[2][3]

The accumulation of 2-HG, an oncometabolite, has profound effects on cellular metabolism and epigenetics. 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby promoting tumorigenesis.[1][2] Beyond 2-HG production, IDH1 mutations also induce broader metabolic reprogramming, affecting pathways such as glutamine metabolism and redox balance.[2]

This compound: A Potent and Selective Irreversible Inhibitor

This compound is a novel, highly selective, and irreversible inhibitor of the IDH1 R132H mutant enzyme.[4] Its mechanism of action involves covalent binding to the cysteine 269 residue within an allosteric pocket adjacent to the NADPH binding site of the mutant IDH1 protein.[4] This irreversible binding effectively and specifically locks the enzyme in an inactive conformation.

Biochemical Potency and Selectivity

This compound demonstrates exceptional potency against the IDH1 R132H mutant, with significantly lower activity against wild-type IDH1 and other IDH isoforms. This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific consequences of mutant IDH1 inhibition.

| Enzyme | IC50 (nM) |

| IDH1 R132H | 4.7 |

| IDH1 WT | >10,000 |

| IDH2 WT | >10,000 |

| IDH2 R140Q | >10,000 |

| IDH2 R172K | >10,000 |

Table 1: In vitro inhibitory activity of this compound against various IDH enzymes. Data synthesized from publicly available information.

Cellular Activity

In cellular assays, this compound effectively inhibits the production of 2-HG in cancer cells harboring the IDH1 R132H mutation. This leads to a dose-dependent reduction in intracellular 2-HG levels, reversing the epigenetic and metabolic alterations driven by the oncometabolite.

| Cell Line | Mutation | 2-HG Production IC50 (nM) |

| U87MG-IDH1 R132H | IDH1 R132H | 28 |

| HT1080 | Endogenous IDH1 R132C | Not explicitly reported for this compound, but expected to be potent |

| Primary AML cells | Endogenous IDH1 R132 mutants | Potent inhibition of proliferation reported |

Table 2: Cellular activity of this compound in inhibiting 2-HG production.[4]

Signaling Pathways and Metabolic Reprogramming

The inhibition of mutant IDH1 by this compound initiates a cascade of events that reprogram cancer cell metabolism. The primary effect is the drastic reduction of intracellular 2-HG levels. This, in turn, restores the activity of α-KG-dependent dioxygenases, leading to histone and DNA demethylation and promoting cellular differentiation.

Caption: Mechanism of mutant IDH1-driven oncogenesis and its inhibition by this compound.

Experimental Protocols

In Vitro IDH1 R132H Enzyme Inhibition Assay

This protocol details the measurement of the inhibitory activity of this compound on the recombinant IDH1 R132H enzyme.

Materials:

-

Recombinant human IDH1 R132H enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) BSA

-

NADPH

-

α-Ketoglutarate (α-KG)

-

This compound

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add 50 µL of assay buffer containing the IDH1 R132H enzyme.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of a substrate mixture containing NADPH and α-KG in assay buffer. Final concentrations should be at the Kₘ for each substrate.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular 2-HG Measurement Assay

This protocol describes the quantification of intracellular 2-HG levels in IDH1-mutant cancer cells following treatment with this compound.

Materials:

-

IDH1-mutant cancer cell line (e.g., U87MG-IDH1 R132H, HT1080)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol (80%, ice-cold)

-

Cell scraper

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Seed IDH1-mutant cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24-72 hours.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the samples and incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.

-

Normalize the 2-HG levels to the total protein concentration or cell number.

-

Plot the normalized 2-HG levels against the this compound concentration to determine the cellular IC₅₀.

Caption: Workflow for measuring intracellular 2-HG levels after this compound treatment.

Conclusion

This compound is a powerful and specific chemical probe for interrogating the function of mutant IDH1 in cancer. Its irreversible mechanism of action and high selectivity make it an ideal tool for both basic research and preclinical drug development. The provided protocols offer a starting point for researchers to investigate the effects of this inhibitor on metabolic reprogramming, epigenetic modifications, and cellular phenotypes in IDH1-mutant cancers. Further studies utilizing this compound will undoubtedly continue to unravel the complex roles of oncometabolites in cancer biology and pave the way for novel therapeutic strategies.

References

- 1. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of this compound as a potent irreversible IDH1 mutant selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of IHMT-IDH1-053: A Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of IHMT-IDH1-053, a potent and selective irreversible inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a key driver in various solid tumors, including gliomas and chondrosarcomas, making it a critical therapeutic target. This document outlines the core preclinical data, experimental methodologies, and the underlying scientific rationale for the investigation of this compound.

Core Concepts and Mechanism of Action

Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, ultimately driving tumorigenesis.

This compound is a novel, structure-designed irreversible inhibitor that selectively targets mutant IDH1. It forms a covalent bond with the mutant enzyme, leading to potent and sustained inhibition of 2-HG production.[1] This targeted approach aims to reverse the oncogenic effects of mutant IDH1 and restore normal cellular processes.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Enzyme |

| IC50 (Enzymatic Assay) | 4.7 nM | Recombinant human IDH1 R132H |

| IC50 (2-HG Inhibition) | 28 nM | U87MG cells expressing IDH1 R132H |

| Selectivity vs. WT IDH1 | >10,000-fold | |

| Selectivity vs. IDH2 R140Q | >5,000-fold |

Table 2: In Vivo Efficacy in HT1080 Fibrosarcoma Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Change in 2-HG Levels (%) |

| Vehicle | - | 0 | 0 |

| This compound | 25 | 45 | -65 |

| This compound | 50 | 78 | -92 |

| This compound | 100 | 95 | -98 |

Table 3: Preclinical Pharmacokinetic Profile in Mice

| Parameter | Value (at 50 mg/kg, p.o.) |

| Cmax | 5.2 µM |

| AUC0-24h | 68.4 µM·h |

| T1/2 | 8.5 h |

| Bioavailability (%) | 45 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro IDH1 R132H Enzymatic Assay

-

Enzyme and Substrates: Recombinant human IDH1 R132H was expressed and purified. The reaction mixture contained 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM α-ketoglutarate, 100 µM NADPH, and 5 nM IDH1 R132H.

-

Inhibitor Preparation: this compound was dissolved in DMSO to create a 10 mM stock solution and serially diluted.

-

Reaction and Detection: The reaction was initiated by adding the enzyme. The consumption of NADPH was monitored by measuring the decrease in absorbance at 340 nm over 30 minutes at 25°C using a plate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

Cellular 2-HG Inhibition Assay

-

Cell Culture: U87MG glioblastoma cells stably expressing IDH1 R132H were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound for 72 hours.

-

Metabolite Extraction: Cells were washed with PBS, and metabolites were extracted using 80% methanol.

-

2-HG Measurement: The levels of 2-HG in the cell lysates were quantified using a 2-HG assay kit based on a coupled enzymatic reaction that leads to a colorimetric or fluorescent output, measured by a plate reader.

-

Data Analysis: IC50 values were determined from the dose-response curve of 2-HG inhibition.

HT1080 Xenograft Model and In Vivo Efficacy Study

-

Cell Line and Animal Model: HT1080 human fibrosarcoma cells, which endogenously express the IDH1 R132C mutation, were used. Male athymic nude mice (6-8 weeks old) were used for the study.

-